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Compound of Interest

Compound Name: Anticancer agent 114

Cat. No.: B15140658

This technical support center provides researchers, scientists, and drug development
professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing
the dosage of ORIC-114 in preclinical models of Central Nervous System (CNS) metastases.

Frequently Asked Questions (FAQS)

Q1: What is ORIC-114 and what is its mechanism of action?

ORIC-114 is an orally bioavailable, irreversible small molecule inhibitor that demonstrates high
potency and selectivity for Epidermal Growth Factor Receptor (EGFR) and Human Epidermal
Growth Factor Receptor 2 (HER2), with a particular efficacy against exon 20 insertion
mutations.[1][2] Its mechanism of action involves binding to and inhibiting the kinase activity of
these receptors, thereby disrupting downstream signaling pathways that drive tumor cell
proliferation and survival.[3] A key feature of ORIC-114 is its ability to penetrate the blood-brain
barrier, making it a promising candidate for the treatment of CNS metastases.

Q2: What are the recommended starting doses for ORIC-114 in preclinical mouse models of
CNS metastases?

Based on preclinical studies, effective doses for ORIC-114 in mouse models of NSCLC,
including intracranial models, have ranged from 1.5 mg/kg to 4 mg/kg administered orally.
Efficacious dosing schedules have included once-daily (QD) and twice-daily (BID)
administrations. Specifically, 3 mg/kg QD has been shown to induce robust tumor regressions
in subcutaneous patient-derived xenograft (PDX) models. In intracranial models, equivalent
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tumor regression was observed with 1.5 mg/kg BID and 3 mg/kg QD, while strong efficacy was
also seen with 1.5 mg/kg QD.

Q3: How does the brain penetration of ORIC-114 compare to other EGFR inhibitors?

Preclinical data indicates that ORIC-114 has superior brain penetration compared to other
EGFR and HERZ2 exon 20 targeted agents. This is attributed to its favorable physicochemical
properties and minimal interaction with efflux transporters at the blood-brain barrier, such as P-
glycoprotein (P-gp) and breast cancer resistance protein (BCRP). The free unbound brain-to-
plasma ratio (Kp,uu), a key indicator of brain penetration, has been reported to be
approximately 0.5 in mice and 1.5 in dogs.

Q4: What types of preclinical models have been used to evaluate ORIC-114's efficacy in CNS
metastases?

The efficacy of ORIC-114 in the context of CNS metastases has been evaluated using
intracranial tumor models. These models typically involve the stereotactic injection of human
cancer cells, such as the PC-9 luciferase-labeled EGFR del 19 mutant cell line, directly into the
brain of immunodeficient mice. Patient-derived xenograft (PDX) and cell-line derived xenograft
(CDX) models have also been utilized to assess systemic anti-tumor activity.
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Issue

Potential Cause Recommended Action

Suboptimal tumor growth
inhibition in intracranial

models.

- Increase the dose of ORIC-

114 within the tolerated range

(e.g., from 1.5 mg/kg QD to 3
Insufficient drug exposure in mg/kg QD).- Consider a twice-
the CNS. daily (BID) dosing regimen
(e.g., 1.5 mg/kg BID) to
maintain therapeutic

concentrations in the brain.

Tumor model resistance.

- Confirm the EGFR/HER2
mutation status of the cell line
or PDX model.- Evaluate the
expression of efflux
transporters like P-gp and

BCRP in your tumor model.

Improper drug formulation or

administration.

- Ensure the vehicle used for
oral administration is
appropriate and that the drug
is fully dissolved or
suspended.- Verify the
accuracy of oral gavage
technique to ensure consistent

dosing.

Significant body weight loss or

signs of toxicity in mice.

- Reduce the dose of ORIC-
114.- Switch froma QD to a
BID dosing schedule with a
lower individual dose to
potentially reduce peak plasma
Dose is too high. concentrations and associated
toxicities.- Closely monitor
animal health, including daily
body weight, food and water
intake, and clinical signs of

distress.
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- Administer the vehicle alone
] o to a control group of mice to
Vehicle-related toxicity. S
rule out any vehicle-induced

toxicity.

- Refine the stereotactic
injection technique to ensure a
consistent number of cells are
implanted at the same location
) o ] in the brain for each animal.-
High variability in tumor growth  Inconsistent tumor cell ] ]
o ) ] Use imaging (e.g.,
within a treatment group. implantation. ) ] ]
bioluminescence) to confirm
successful tumor implantation
and to randomize animals into
treatment groups with similar

baseline tumor burdens.

) - Ensure all personnel are
Inconsistent drug o
o , proficient in the oral gavage
administration.

technique.
- Confirm the viability of the
cancer cells before injection.-
Difficulty in establishing Poor cell viability or incorrect Optimize the stereotactic
intracranial tumors. injection technique. injection protocol, including the

coordinates, injection volume,

and rate of injection.

- Use immunodeficient mice
) ) (e.g., BALB/c nude mice) to
Inappropriate mouse strain. o
prevent rejection of human

tumor cells.

Data Summary

Table 1: Preclinical Efficacy of ORIC-114 in NSCLC Models
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Tumor
Cell . Growth
. ORIC-114 Dosing o
Model Type Line/PDX Inhibition Reference
Dose Schedule
Model (TGI) /
Response
EGFR exon
>100% TG,
Subcutaneou 20 insertion
] 3 mg/kg QD robust tumor
s PDX (H773_V774i ,
regressions
nsNPH)
EGFR
Subcutaneou
D770_N771in 2 mgl/kg QD 68% TGl
s PDX
sG
EGFR
Subcutaneou )
D770 _N771in 4 mg/kg QD 112% TGl
s PDX
sG
EGFR
Subcutaneou )
H773_V774in 2 mg/kg QD 120% TGl
s PDX
sNPH
EGFR
Subcutaneou )
H773_V774in 4 mgl/kg QD 127% TGl
s PDX
sSNPH
PC-9 (EGFR
Intracranial del 19, Strong
) 1.5 mg/kg QD )
CDX luciferase- efficacy
labeled)
PC-9 (EGFR .
] Equivalent
Intracranial del 19, ]
) 1.5 mg/kg BID regression to
CDX luciferase- 3 mglkg QD
m
labeled) 9
PC-9 (EGFR o
] Significant
Intracranial del 19,
) 3 mg/kg QD tumor
CDX luciferase- ]
regression
labeled)
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Table 2: Pharmacokinetic Properties of ORIC-114

Parameter Species Value Reference

Free Unbound Brain-

to-Plasma Ratio Mouse ~0.5
(Kp,uu)

Free Unbound Brain-

to-Plasma Ratio Dog ~1.5

(Kp,uu)

Efflux Transporter ) Minimal for P-gp and
In vitro

Substrate BCRP

Experimental Protocols

Protocol 1: Oral Administration of ORIC-114 in Mice
e Preparation of Dosing Solution:

o While the specific vehicle formulation for ORIC-114 in these preclinical studies is not
publicly disclosed, a common vehicle for oral administration of similar small molecule
inhibitors is a suspension in 0.5% methylcellulose and 0.2% Tween 80 in sterile water.

o Calculate the required amount of ORIC-114 based on the mean body weight of the mice in
each group and the target dose.

o Prepare the dosing solution fresh daily. Protect from light if the compound is light-sensitive.
e Dosing Procedure:
o Accurately weigh each mouse before dosing.

o Administer the calculated volume of the ORIC-114 suspension or vehicle control orally
using a 20-gauge, 1.5-inch curved gavage needle.

o The typical dosing volume is 10 mL/kg.
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o Observe the animal for a few minutes post-dosing to ensure no immediate adverse
reactions.

Protocol 2: Establishment of Intracranial NSCLC Model

e Cell Culture:

o Culture PC-9 cells stably expressing luciferase in appropriate media (e.g., RPMI-1640 with
10% FBS and 1% penicillin-streptomycin).

o Harvest cells during the logarithmic growth phase and resuspend in sterile, serum-free
medium or PBS at a concentration of 3 x 10"7 to 8 x 107 cells/mL. Keep cells on ice until
injection.

o Stereotactic Intracranial Injection:

[¢]

Anesthetize the mouse (e.g., using isoflurane).

o Secure the mouse in a stereotactic frame.

o Make a small incision in the scalp to expose the skull.

o Using a stereotactic drill, create a small burr hole at the desired coordinates (e.g., 1 mm
anterior and 1.5 mm lateral to the bregma).

o Slowly inject 3-5 pL of the cell suspension into the brain parenchyma at a depth of 3.0-3.5
mm.

o Withdraw the needle slowly to prevent reflux.

o Suture the scalp incision.

o

Provide post-operative care, including analgesics as needed.

e Tumor Growth Monitoring:

o Monitor tumor growth using bioluminescence imaging starting one week after injection.
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o When tumors reach a predetermined size, randomize the mice into treatment and control
groups.
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Caption: ORIC-114 inhibits the EGFR/HER2 signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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metastases-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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